molecular formula C21H25ClN2O2S B12293641 N-DesmethylEletriptanHydrochloride

N-DesmethylEletriptanHydrochloride

Cat. No.: B12293641
M. Wt: 405.0 g/mol
InChI Key: PPISBGKXDNXXHO-UHFFFAOYSA-N
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Description

N-Desmethyl Eletriptan Hydrochloride is the primary metabolite of eletriptan, a second-generation triptan used for acute migraine treatment. Eletriptan itself is a selective serotonin (5-HT1B/1D) receptor agonist that inhibits neurogenic inflammation and vasodilation in migraine pathophysiology. The N-desmethylation of eletriptan is mediated by the cytochrome P450 enzyme CYP3A4 in human liver microsomes . This metabolite retains partial pharmacological activity, though its clinical significance in migraine therapy remains under investigation. As a reference standard, N-Desmethyl Eletriptan Hydrochloride is critical for pharmacokinetic studies, drug monitoring, and metabolic pathway elucidation.

Properties

Molecular Formula

C21H25ClN2O2S

Molecular Weight

405.0 g/mol

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-(pyrrolidin-2-ylmethyl)-1H-indole;hydrochloride

InChI

InChI=1S/C21H24N2O2S.ClH/c24-26(25,19-6-2-1-3-7-19)12-10-16-8-9-21-20(13-16)17(15-23-21)14-18-5-4-11-22-18;/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2;1H

InChI Key

PPISBGKXDNXXHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DesmethylEletriptanHydrochloride involves the demethylation of Eletriptan. This process typically requires specific reagents and conditions to achieve the desired product. The reaction conditions often include the use of a demethylating agent under controlled temperature and pressure to ensure the selective removal of the methyl group from Eletriptan .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-DesmethylEletriptanHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield fully reduced amine derivatives .

Scientific Research Applications

N-DesmethylEletriptanHydrochloride has several scientific research applications, including:

Mechanism of Action

N-DesmethylEletriptanHydrochloride exerts its effects by binding to serotonin receptors in the brain. This binding leads to the constriction of blood vessels, which helps alleviate the pain associated with migraines. The molecular targets involved include various serotonin receptor subtypes, such as 5-HT1B and 5-HT1D receptors .

Comparison with Similar Compounds

Table 1: Key Comparisons of N-Desmethylated Metabolites

Compound Name Parent Drug Molecular Weight Metabolic Enzyme Pharmacological Activity Primary Application References
N-Desmethyl Eletriptan HCl Eletriptan Not specified* CYP3A4 Partial agonist (5-HT receptors) Migraine research, metabolite studies
N-Desmethyl Clomipramine HCl Clomipramine 337.29 CYP3A4, CYP2D6 Reduced antidepressant activity Analytical standard, TCA research
N-Desmethyl Clozapine-d8 HCl Clozapine Not specified CYP1A2, CYP3A4 Inactive (tracer) Metabolic pathway tracking (deuterated)
N-Desmethyl Terbinafine HCl Terbinafine Not specified CYP2C9, CYP3A4 No antifungal activity Impurity standard (QC/ANDA)
N-Desmethyl Diltiazem HCl Diltiazem Not specified CYP3A4 Reduced calcium channel blockade Drug interaction studies
N-Desmethyl Sertraline HCl Sertraline Not specified CYP2B6, CYP3A4 Minimal SSRI activity Pharmacokinetic research
N-desmethyl AH-7921 HCl AH-7921 (opioid) Not specified CYP3A4 Active opioid metabolite Forensic analysis, addiction research
rac N-Desmethyl Tramadol-d3 HCl Tramadol 285.81 CYP2D6, CYP3A4 Active analgesic metabolite Bioanalytical quantification (deuterated)
N-demethyl Promethazine HCl Promethazine Not specified CYP2D6 Reduced antihistamine activity Impurity reference standard

Structural and Metabolic Comparisons

  • Enzyme Specificity :
    N-Desmethyl Eletriptan HCl shares CYP3A4-mediated metabolism with N-Desmethyl Diltiazem HCl and N-desmethyl AH-7921 HCl, highlighting CYP3A4's role in processing diverse drug classes (antimigraine, cardiovascular, and opioids) . In contrast, N-Desmethyl Clomipramine HCl and N-Desmethyl Sertraline HCl rely on additional isoforms like CYP2D6, reflecting variability in antidepressant metabolism .

  • Pharmacological Impact : Unlike N-desmethyl AH-7921 HCl (active opioid) and rac N-Desmethyl Tramadol-d3 HCl (active analgesic), N-Desmethyl Eletriptan HCl exhibits only partial receptor agonism . This contrasts with metabolites like N-Desmethyl Sertraline HCl, which show negligible SSRI activity, and N-Desmethyl Terbinafine HCl, which lacks antifungal properties .

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